molecular formula C10H13NO2 B1293841 Methyl 3-(phenylamino)propanoate CAS No. 21911-84-2

Methyl 3-(phenylamino)propanoate

Cat. No. B1293841
CAS RN: 21911-84-2
M. Wt: 179.22 g/mol
InChI Key: TWAMXXLZDQNMCF-UHFFFAOYSA-N
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Description

Methyl 3-(phenylamino)propanoate is a chemical compound that is related to various research areas, including organic synthesis, materials science, and medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups and structural motifs are extensively studied. These compounds are often involved in the synthesis of pharmaceuticals, materials for environmental remediation, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to methyl 3-(phenylamino)propanoate involves various strategies. For instance, the preparation of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of murine glucocerebroside synthetase, required the separation of isomers and enantiomers, highlighting the importance of stereochemistry in the synthesis of biologically active compounds . Similarly, the synthesis of methyl propylaminopropanoate-functionalized magnetic nanoparticles demonstrates the incorporation of the ester and amino functionalities for environmental applications . The preparation of diethyl (phenylamino) methyl) phosphonate derivatives involves spectroscopic methods for structure confirmation and explores their use as corrosion inhibitors . These examples show the diverse synthetic routes and applications for compounds structurally related to methyl 3-(phenylamino)propanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(phenylamino)propanoate is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined, providing insights into its potential as a precursor for α-amino acids . The structure of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt was investigated using X-ray diffraction and DFT calculations, revealing the nature of intramolecular and intermolecular forces .

Chemical Reactions Analysis

The reactivity of compounds containing the phenylamino and propanoate groups can be quite diverse. For instance, the study of 3-(phenylsulfonimidoyl)propanoate derivatives discusses strategies for the imination of key sulfoxide intermediates . The synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate demonstrate the versatility of these compounds in generating a variety of heterocyclic systems . These studies illustrate the rich chemistry that compounds like methyl 3-(phenylamino)propanoate can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 3-(phenylamino)propanoate are influenced by their functional groups and molecular structure. For example, the adsorption properties of methyl propylaminopropanoate-coated nanoparticles for dye removal are determined by the interactions between the adsorbent and the dye molecules . The corrosion inhibition properties of diethyl (phenylamino) methyl) phosphonate derivatives are related to their adsorption energies and surface interactions . These properties are crucial for the practical applications of these compounds in various fields.

Scientific Research Applications

Anti-inflammatory Properties

  • Phenolic Compounds from Eucommia ulmoides Leaves: A study identified phenolic compounds isolated from Eucommia ulmoides Oliv. leaves, including methyl 3-(3,4-dihydroxyphenyl)propanoate. These compounds showed modest inhibitory activities against LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).

Synthesis and Industrial Applications

  • Production of Methyl Propanoate: Methyl propanoate, a crucial precursor for polymethyl methacrylates, was successfully produced using a Baeyer-Villiger monooxygenase (BVMO). This highlights its industrial application in creating chemical precursors (van Beek et al., 2014).
  • Synthesis of 3-(Phenylsulfonimidoyl)propanoic Acid Derivatives: A range of 3-(phenylsulfonimidoyl)propanoate derivatives were synthesized, showcasing various strategies for their creation. These derivatives demonstrated interesting conformational properties, relevant in chemistry and material science (Tye & Skinner, 2002).

Nanotechnology and Cancer Therapy

  • Novel Nanodrug for Cancer Therapy: A study involved the synthesis of a nanosize drug candidate, using a compound structurally similar to methyl 3-(phenylamino)propanoate, for cancer therapy. This highlights its potential application in drug delivery and cancer treatment (Budama-Kilinc et al., 2020).

Pharmacology and Toxicity Reduction

  • Prodrugs of Ketoprofen: Methyl esters like methyl 2-(3-benzoyl phenyl) propanoate were synthesized as prodrugs of ketoprofen, aiming to reduce hepatotoxicity and gastrointestinal irritation, indicating its role in developing safer pharmaceuticals (Mazumder et al., 2021).

Safety And Hazards

The safety information for Methyl 3-(phenylamino)propanoate includes several hazard statements: H302-H315-H319-H332-H335. The precautionary statements are P261-P280-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

methyl 3-anilinopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAMXXLZDQNMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176326
Record name Methyl N-phenyl-beta-alaninate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(phenylamino)propanoate

CAS RN

21911-84-2
Record name N-Phenyl-β-alanine methyl ester
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Record name Methyl N-phenyl-beta-alaninate
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Record name 21911-84-2
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Record name Methyl N-phenyl-beta-alaninate
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Record name Methyl N-phenyl-β-alaninate
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Synthesis routes and methods

Procedure details

A mixture of 20 ml of aniline, 22 ml of methyl acrylate and 2 ml of acetic acid is refluxed for 8 hours. After concentrating the reaction mixture under vacuum, the resulting oil is distilled off under reduced pressure (b.p.=132° C. at 333.3 Pa and then b.p.=110° C. at 6.66 Pa). The product obtained is taken up in hexane and the precipitate formed is filtered off by suction. 25 g of the expected product are obtained.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Rostamnia, H Alamgholiloo - Catalysis Letters, 2018 - Springer
In the present study, open metal site iron-based MOF [MIL-100(Fe)], by a solvothermal method with polygonal morphology, are synthesised and then applied as a heterogeneous green …
Number of citations: 34 link.springer.com
LH Du, RJ Long, M Xue, PF Chen, MJ Yang, XP Luo - Catalysts, 2020 - mdpi.com
A continuous-flow procedure for the synthesis of β-amino acid esters has been developed via lipase-catalyzed Michael reaction of various aromatic amines with acrylates. Lipase TL IM …
Number of citations: 4 www.mdpi.com
CJ Fui, MS Sarjadi, Z Amin, SM Sarkar… - Presented at the 2nd …, 2020 - sciforum.net
A green, regenerative and highly active copper (0) catalyst derived from pandanus fruit fibre cellulose-supported poly (hydroxamic acid) was synthesized. The surface of the pandanus …
Number of citations: 1 sciforum.net
K De, J Legros, B Crousse… - The Journal of Organic …, 2009 - ACS Publications
1,4-Addition of anilines onto Michael acceptors proceeds easily in specific polar protic solvents, without any promoting agent. According to the solvent and to the electrophile, the …
Number of citations: 130 pubs.acs.org
SC Sau, SR Roy, SK Mandal - Chemistry–An Asian Journal, 2014 - Wiley Online Library
The present study integrates two types of catalysis, namely, organometallic catalysis and organocatalysis in one reaction pot. In this process, the product of the first catalytic cycle acts as …
Number of citations: 18 onlinelibrary.wiley.com
A Fedotova - 2018 - theses.hal.science
Along this PhD work, we have reported that the unique combination of hexafluoroisopropanol (HFIP), employed as solvent, and hyperbaric conditions (10-15 kbar) allows …
Number of citations: 3 theses.hal.science
S Kim, S Kang, G Kim, Y Lee - The Journal of Organic Chemistry, 2016 - ACS Publications
A highly efficient and mild Cu-catalyzed conjugate addition reaction of aromatic amines and aromatic aza-heterocycles to α,β-unsaturated olefins is described. The transformation is …
Number of citations: 77 pubs.acs.org
N Urban - 2011 - search.proquest.com
This thesis describes a new series of columnar, helical oligomers that have been synthesized. These oligomers utilize both covalent and non-covalent interactions to organize aromatic …
Number of citations: 0 search.proquest.com
SA Delp - 2010 - search.proquest.com
Late transition metal complexes with π-donating heteroatomic ligands have been increasingly studied over the past 30 years leading to a better understanding of the bonding …
Number of citations: 2 search.proquest.com
KML Sulier - 2017 - vtechworks.lib.vt.edu
Poly-(ADP-ribsoyl) Polymerases (PARPs) are a superfamily of enzymes comprised of 17 known isoforms. PARP inhibitors (PARPi) have shown success in clinical trials for the treatment …
Number of citations: 0 vtechworks.lib.vt.edu

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